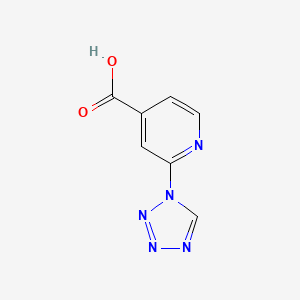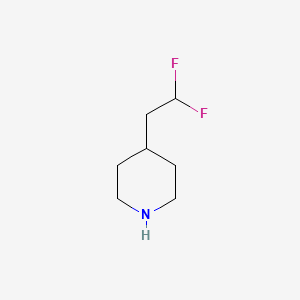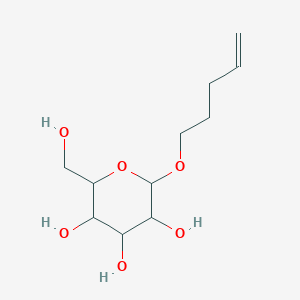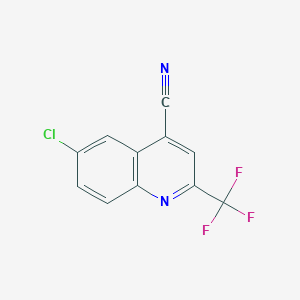
4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- is a chemical compound with the molecular formula C11H4ClF3N2 and a molecular weight of 256.6111 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- involves several steps. One common method includes the reaction of 6-chloro-2-(trifluoromethyl)quinoline with cyanogen bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
- 4-Chloro-6-methyl-2-trichloromethyl-quinoline
- 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline
- 4-Chloro-6-fluoro-2-trichloromethyl-quinoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
18706-34-8 |
|---|---|
Molecular Formula |
C11H4ClF3N2 |
Molecular Weight |
256.61 g/mol |
IUPAC Name |
6-chloro-2-(trifluoromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H4ClF3N2/c12-7-1-2-9-8(4-7)6(5-16)3-10(17-9)11(13,14)15/h1-4H |
InChI Key |
YOCUUEPATBAEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)

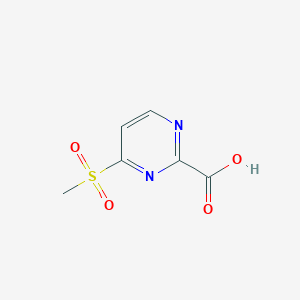
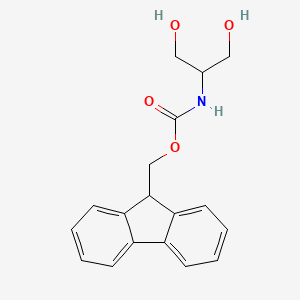

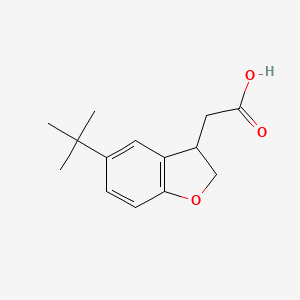
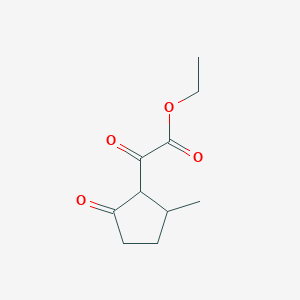
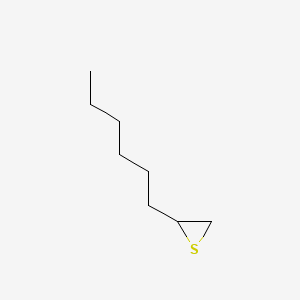
![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
